2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol
Overview
Description
2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of dichloro and difluoromethoxy functional groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the introduction of dichloro and difluoromethoxy groups onto a benzyl alcohol framework. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often utilize metal-based catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the dichloro groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.
Reduction: Formation of 2,3-Dichloro-4-(difluoromethoxy)benzyl ether.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of dichloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-(trifluoromethoxy)benzyl alcohol
- 2,3-Dichloro-4-(methoxy)benzyl alcohol
- 2,3-Dichloro-4-(fluoromethoxy)benzyl alcohol
Comparison
Compared to similar compounds, 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[2,3-dichloro-4-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFJAYWEGCKUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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